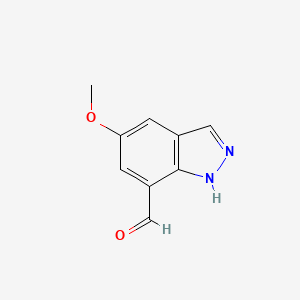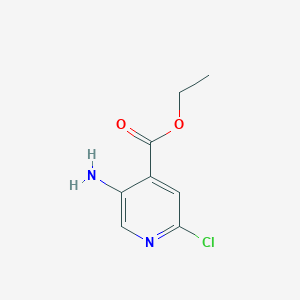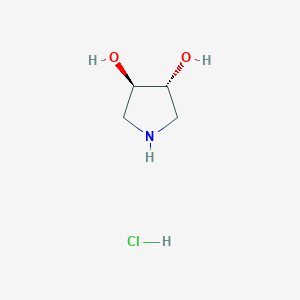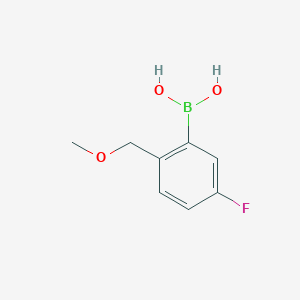
5-Fluoro-2-(methoxymethyl)phenylboronic acid
Descripción general
Descripción
5-Fluoro-2-(methoxymethyl)phenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 . It is used as a reactant for Suzuki couplings and copper-catalyzed arylation .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(methoxymethyl)phenylboronic acid is represented by the SMILES string COc1ccc(F)cc1B(O)O . The InChI key is CCQKIRUMTHHPSX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a reactant for Suzuki couplings and copper-catalyzed arylation . It can also be involved in monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 144-153 °C . The predicted boiling point is 337.1±52.0 °C .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
5-Fluoro-2-(methoxymethyl)phenylboronic acid and related compounds have been studied for their fluorescence quenching properties. Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives using Stern-Volmer kinetics, providing insights into the static quenching mechanism and the influence of different solvents on fluorescence properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Antiproliferative and Apoptotic Effects in Cancer Research
Phenylboronic acid derivatives, including those with fluoro substitutions, have shown potential in experimental oncology. Psurski et al. (2018) evaluated the antiproliferative potential of such derivatives, observing strong cell cycle arrest and apoptosis induction in ovarian cancer cells (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Applications in Chemical Synthesis and Catalysis
The compound and its variants find applications in chemical synthesis. Ihara and Suginome (2009) utilized arylboronic acids in ruthenium-catalyzed aromatic C-H silylation, demonstrating the utility of these compounds in regioselective synthesis (Ihara & Suginome, 2009).
Synthesis of Silicon-Containing Drugs
Troegel et al. (2009) synthesized derivatives of phenylboronic acid, including fluoro-substituted versions, as potential building blocks for silicon-containing drugs, showcasing the compound's role in drug synthesis (Troegel, Möller, Burschka, & Tacke, 2009).
Enzyme-Free Glucose Sensing
Bao et al. (2021) synthesized a monomer bearing a fluoro-containing phenylboronic acid for enzyme-free glucose sensing, highlighting the compound's role in developing new sensors (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Antimicrobial Activity
Adamczyk-Woźniak et al. (2012) investigated the antimicrobial activity of substituted phenylboronic acids, including fluoro-substituted compounds, against various microbial species (Adamczyk-Woźniak, Komarovska-Porokhnyavets, Misterkiewicz, Novikov, & Sporzyński, 2012).
Binding Interaction with Sugars
The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been studied, indicating its potential use in detecting and quantifying sugar levels in biological samples (Bhavya, Melavanki, Nagaraja, Geethanjali, Kusanur, & Manjunatha, 2016).
Influence on Properties of Phenylboronic Compounds
Gozdalik et al. (2017) discussed the influence of fluorine substituents on the properties of phenylboronic compounds, shedding light on how such modifications affect their chemical behavior and applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
[5-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWWSXGVWWPNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methoxymethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



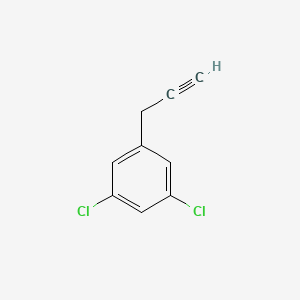
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
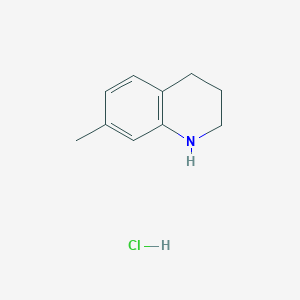
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
